2'-Hydroxy-5'-nitroacetophenone

Catalog No.
S706794
CAS No.
1450-76-6
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Hydroxy-5'-nitroacetophenone

CAS Number

1450-76-6

Product Name

2'-Hydroxy-5'-nitroacetophenone

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)ethanone

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3

InChI Key

LNCBPUWMGYOISS-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Synonyms

1-(2-Hydroxy-5-nitrophenyl)ethanone; 2’-Hydroxy-5’-nitroacetophenone; 2-Acetyl-4-nitrophenol; 2’-Hydroxy-5’-nitroacetophenone; 5’-Nitro-2’-hydroxyacetophenone

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O

Platelet Aggregation Inhibition

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Organic Building Blocks

2'-Hydroxy-5'-nitroacetophenone, with the chemical formula C₈H₇N₁O₄, is an organic compound characterized by a hydroxyl group and a nitro group attached to an acetophenone structure. This compound is classified under nitrophenols and is known for its distinctive yellow crystalline appearance. It has a molecular weight of 181.15 g/mol and can be identified by its CAS number 1450-76-6. The presence of both the hydroxyl and nitro groups contributes to its unique chemical properties, making it a subject of interest in various fields such as organic synthesis and medicinal chemistry .

Typical of phenolic compounds. Notable reactions include:

  • Nitration: The compound can undergo further nitration at the aromatic ring, producing more complex nitro derivatives.
  • Reduction: Under reducing conditions, the nitro group can be converted to an amino group, leading to derivatives with enhanced biological activity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are often more soluble and can exhibit different pharmacological properties .

Research indicates that 2'-Hydroxy-5'-nitroacetophenone exhibits various biological activities. It has been studied for its potential as an antibacterial agent and has shown promise in inhibiting certain cancer cell lines. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological exploration. Specifically, it has been noted for its cytotoxic effects against specific tumor cells, suggesting potential applications in cancer therapy .

Several methods exist for synthesizing 2'-Hydroxy-5'-nitroacetophenone:

  • Nitration of Acetophenone: Acetophenone is treated with a mixture of nitric and sulfuric acids to introduce the nitro group at the 5-position.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including the use of phenolic compounds under controlled conditions.
  • Microwave-Assisted Synthesis: A modern approach involves using microwave irradiation to enhance reaction rates and yields during synthesis .

Example Synthesis Procedure

A typical synthesis might involve:

  • Dissolving acetophenone in a suitable solvent.
  • Gradually adding nitrating agents while maintaining low temperatures to control the reaction.
  • Following up with hydroxylation using appropriate reagents.

2'-Hydroxy-5'-nitroacetophenone finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly as an anticancer agent.
  • Dyes and Pigments: It serves as an intermediate in the synthesis of dyes due to the reactivity of its functional groups.
  • Chemical Research: Used as a reagent in various organic synthesis processes to create more complex molecules .

Studies on the interactions of 2'-Hydroxy-5'-nitroacetophenone with biological systems have highlighted its potential effects on enzymatic activities and cellular pathways. Its interactions with proteins involved in cancer cell proliferation have been noted, suggesting that it may inhibit certain pathways critical for tumor growth. Further research is required to elucidate the mechanisms behind these interactions fully .

Several compounds share structural similarities with 2'-Hydroxy-5'-nitroacetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-HydroxyacetophenoneHydroxyl group at para positionLess reactive due to fewer nitro groups
2-Hydroxy-4-nitroacetophenoneHydroxyl at ortho positionExhibits different biological activities
3-NitroacetophenoneNitro group at meta positionLacks hydroxyl functionality

These compounds differ primarily in the position of functional groups, which significantly influences their chemical reactivity and biological activity. The unique combination of both hydroxy and nitro groups in 2'-Hydroxy-5'-nitroacetophenone enhances its reactivity compared to others, making it particularly interesting for synthetic chemists and pharmacologists alike .

Green Chemistry Approaches in Hydroxynitroacetophenone Synthesis

Traditional nitration methods for hydroxynitroacetophenone derivatives often rely on hazardous reagents like concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . However, recent innovations prioritize sustainable practices:

Microwave-Assisted Nitration

A green protocol replaces conventional nitrating agents with calcium nitrate (Ca(NO₃)₂) and acetic acid under microwave irradiation (Figure 1). This method achieves high yields (>85%) of 4-hydroxy-3-nitroacetophenone derivatives in <10 minutes, eliminating toxic byproducts and reducing energy consumption .

Carboxylic Acid Solvent Systems

A patented process employs carboxylic acids (e.g., acetic acid) as solvents and divalent metal salts (Cu²⁺, Ni²⁺, Pd²⁺) as catalysts for directional hydroxylation. This approach leverages the ketone carbonyl and nitro groups as bidentate guides, achieving selective 2'-hydroxylation of m-nitroacetophenone with yields exceeding 90% .

MethodCatalyst/SolventYieldConditionsEco-Friendliness
Microwave NitrationCa(NO₃)₂, Acetic Acid>85%10 min, 100–150°CHigh
Catalytic OxidationCu(OAc)₂, Acetic Acid>90%60–80°C, 2–4 hrHigh

Metal-Catalyzed Hydrogenation Pathways for Isomer Control

Hydrogenation of 2'-Hydroxy-5'-nitroacetophenone derivatives is critical for producing amines or alcohols. Key catalytic systems include:

Raney Nickel Catalysts

Crude meta-nitroacetophenone, when washed with Na₂CO₃ to remove acidic impurities, undergoes hydrogenation at 25–70°C with Raney nickel. This yields meta-aminoacetophenone or meta-aminophenylmethylcarbinol with >89% efficiency (Table 2) .

CatalystSubstrateProductYieldConditions
Raney NickelCrude m-Nitroacetophenonemeta-Aminoacetophenone89.5%25–70°C, 2000 psi H₂
Rhodium/Silica3-Nitroacetophenone3-Aminoacetophenone95%80–120°C, H₂

Ruthenium Complexes

N,O-chelate ruthenium catalysts enable selective hydrogenation of nitroarenes in aqueous media. For example, nitroacetophenone derivatives achieve turnover numbers (TONs) exceeding 1960 under mild conditions (1 atm H₂, 25–80°C) .

Solvent Engineering in Directional Hydroxylation Reactions

Solvent polarity and acidity critically influence regioselectivity in hydroxylation:

Acidic vs. Neutral Conditions

  • Carboxylic Acids: Act as both solvents and proton donors, stabilizing transition states during hydroxylation. This directs nitro groups to the 5'-position while hydroxylating the 2'-position .
  • Aqueous Media: Hydrogenation catalysts like Hyd-1/C (hydrogenase immobilized on carbon) achieve nitro-to-amine reduction in water, avoiding organic solvents entirely .

Comparative Solvent Effects

SolventHydroxylation SiteNitration EfficiencyByproduct Formation
Acetic Acid2'-PositionHigh (>90%)Minimal
Ethanol5'-PositionModerate (~70%)Moderate
Aqueous H₂SO₄3'-PositionLow (<50%)High (sulfates)

Mechanistic Studies of Nitro Group Manipulation

The interplay between nitro and hydroxyl groups governs reactivity:

Electrophilic Aromatic Substitution

Nitration of acetophenone derivatives proceeds via meta-directing ketone groups. In 2'-hydroxyacetophenone, the electron-donating -OH directs nitration to the ortho and para positions, forming mixed products .

Catalytic Hydrogenation Mechanisms

  • Raney Nickel: Reduces nitro groups to amines via H₂ adsorption and electron transfer. Acidic impurities (e.g., HNO₃) poison catalysts, necessitating pre-washing with Na₂CO₃ .
  • Biocatalytic Pathways: Hydrogenases (e.g., Hyd-1) enable nitro-to-amine reduction via proton-coupled electron transfer, bypassing traditional catalysts .

XLogP3

1.8

UNII

GAB9X531N3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1450-76-6

Wikipedia

2'-hydroxy-5'-nitroacetophenone

Dates

Last modified: 08-15-2023

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